N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-methoxybenzyl group. Its structure comprises:
- Benzamide core: Substituted with a 2-methyl group at the ortho position.
- N-substituents: A sulfolane ring (1,1-dioxidotetrahydrothiophen-3-yl) and a 4-methoxybenzyl group.
Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (employing SHELX programs) and spectroscopic methods (NMR, IR) .
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-15-5-3-4-6-19(15)20(22)21(17-11-12-26(23,24)14-17)13-16-7-9-18(25-2)10-8-16/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
TVDJKSYQBNDQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide likely involves multiple steps, including the formation of the benzamide core and the introduction of the dioxidotetrahydrothiophenyl and methoxybenzyl groups. Common synthetic methods may include:
Amide Bond Formation: This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Functional Group Introduction: The dioxidotetrahydrothiophenyl group can be introduced via oxidation reactions, while the methoxybenzyl group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.
Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd.
Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit bacterial growth effectively against various strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. Its structural components may allow it to interact with specific cellular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it could induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example, its ability to inhibit cyclooxygenase (COX) enzymes suggests it could be useful in managing inflammatory conditions and pain relief. Additionally, its interactions with mycobacterial enzymes have been studied for potential antitubercular applications.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Antimicrobial Chemotherapy evaluated several thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity.
Case Study 2: Anticancer Mechanism
In a study published in Cancer Letters, researchers investigated the anticancer effects of various benzamide derivatives on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM, with subsequent analysis revealing that it induced apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs and their differences are summarized below:
Key Observations:
Substituent Position: The target compound’s ortho-methyl group may sterically hinder interactions compared to the meta-methoxy analog .
N-Substituent Modifications :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO5S |
| Molecular Weight | 417.518 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 655.8 ± 55.0 °C at 760 mmHg |
| LogP | 2.49 |
This structure features a tetrahydrothiophene moiety, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its roles as an inhibitor of key enzymes and its potential anticancer effects.
Tyrosinase Inhibition
One significant area of research has focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to applications in skin whitening agents and treatments for hyperpigmentation disorders.
- Mechanism of Action : The compound exhibits competitive inhibition against tyrosinase, as demonstrated by molecular docking studies that reveal interactions with the enzyme's active site .
Antioxidant Activity
Research has indicated that derivatives of this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Case Study : A study evaluated various derivatives for their antioxidant activity using the DPPH assay, showing that certain modifications to the benzamide structure enhanced this property significantly .
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities:
- Findings : Among the synthesized compounds, several exhibited significant inhibitory effects on tyrosinase with IC50 values comparable to established inhibitors . The best-performing derivative showed an IC50 value of approximately 12 µM.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between the compound and tyrosinase:
Q & A
Q. What are the common synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, such as amidation and alkylation. For example:
- Step 1 : Reacting 4-methoxybenzylamine with a sulfone-containing precursor (e.g., tetrahydrothiophene-3-yl sulfone) under nucleophilic substitution conditions.
- Step 2 : Coupling the resulting intermediate with 2-methylbenzoyl chloride via amidation.
Intermediates are characterized using NMR (e.g., H and C for structural confirmation) and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC or TLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- H NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm).
- C NMR : Confirms carbonyl carbons (~167 ppm) and sulfone groups (~50–60 ppm).
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and sulfone S=O vibrations (~1150–1300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] ion).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?
- Parameter Screening : Test solvents (e.g., DMF vs. acetonitrile), bases (KCO vs. NaH), and temperatures (room temp vs. reflux).
- Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) to enhance sulfone group incorporation.
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural elucidation?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Isotopic Labeling : Introduce deuterated analogs to confirm exchangeable protons (e.g., NH in amides).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. How does the sulfone group influence the compound’s physicochemical properties and bioactivity?
- Solubility : The polar sulfone moiety enhances aqueous solubility compared to non-sulfonated analogs.
- Metabolic Stability : Sulfones resist oxidative metabolism, potentially improving pharmacokinetics.
- Target Binding : The sulfone’s electron-withdrawing nature may strengthen hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Q. What advanced analytical methods are used to study degradation products under stress conditions?
Q. How can researchers validate the compound’s potential as a pharmacophore in drug discovery?
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- SAR Studies : Synthesize analogs with modified methoxy or sulfone groups to assess activity trends.
- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC determination) .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Assay Conditions : Confirm compound purity (>95% via HPLC) and solubility (use DMSO controls).
- Check Target Specificity : Perform counter-screens against related off-target proteins.
- Revisit Docking Parameters : Adjust protonation states or solvation models in simulations .
Q. What causes batch-to-batch variability in synthetic yields, and how is this mitigated?
- Root Causes : Impure starting materials, inconsistent reaction temperatures, or moisture-sensitive intermediates.
- Solutions :
- Use Schlenk techniques for moisture-sensitive steps.
- Standardize reagent sources (e.g., fixed suppliers for 4-methoxybenzylamine).
- Implement quality-by-design (QbD) principles for process optimization .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
